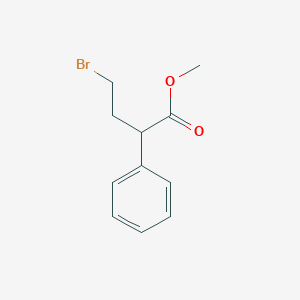

4-Bromo-2-phenyl-butyric acid methyl ester

Übersicht

Beschreibung

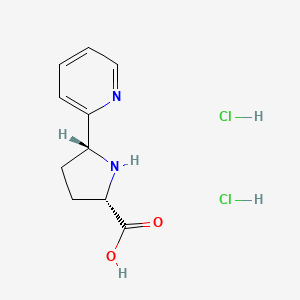

“4-Bromo-2-phenyl-butyric acid methyl ester” is a chemical compound with the molecular formula C11H13BrO2 . It is a colorless liquid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-Bromo-phenyl)-butyric acid methyl ester has been synthesized . In another example, 4-bromobutyric acid was synthesized from γ-butyrolactone by adding 48% HBr aqueous solution and concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to a four-carbon chain with a bromine atom on the second carbon and a carboxylic acid methyl ester group on the fourth carbon .Chemical Reactions Analysis

Esters, such as “this compound”, can undergo a variety of reactions. For example, they can react with ammonia and primary or secondary alkyl amines to yield amides, a reaction known as aminolysis .Wissenschaftliche Forschungsanwendungen

Organic Semiconductor Research

The methyl ester of 4-bromo-3-butyn-1-oic acid, closely related to 4-Bromo-2-phenyl-butyric acid methyl ester, demonstrates significant potential in nucleophilic addition reactions and is capable of facile prototropic isomerization. This characteristic makes it a compound of interest in organic semiconductor research, particularly for reactions with primary or secondary amines. This can lead to the development of new materials with specific electronic properties, useful in various applications including organic photovoltaics and electronic devices (Mavrov & Kucherov, 1972).

Polymer Solar Cells Enhancement

Research on Phenyl-C61-butyric acid methyl ester (PCBM), a derivative related to this compound, has shown its crucial role in improving the efficiency of polymer solar cells. This compound is particularly significant in the microcrystalline domains of organic semiconductors, where its packing structure and electron-transport mechanism are pivotal for device performance. Studies using density functional theory have revealed insights into electronic-coupling matrix elements, reorganization energies, and activation energies, highlighting the importance of understanding these properties for the development of high-efficiency solar cells (Gajdos et al., 2013).

Organic Electronics and Photovoltaics

Further investigations into the structural and optical properties of composite polymer/fullerene films for organic solar cells, utilizing compounds like PCBM, have demonstrated a direct relationship between polymer crystallinity and solar cell efficiency. This research underlines the potential of fullerene derivatives, including those related to this compound, in enhancing the performance of organic photovoltaic devices. By studying the crystalline structure of these materials, researchers have been able to significantly increase the efficiency of solar cells, offering a promising avenue for future developments in renewable energy technologies (Erb et al., 2005).

Eigenschaften

IUPAC Name |

methyl 4-bromo-2-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDINMLIFCVXPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCBr)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2663134.png)

![4-Methyl-N-[4-(2-methyl-thiazol-4-yl)-phenyl]-3-nitro-benzenesulfonamide](/img/structure/B2663136.png)

![Methyl 4-[(4-acetylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2663144.png)

![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2663148.png)

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2663152.png)

![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)